molecular formula C6H14O<br>CH3HCOHCH2CH(CH3)2<br>C6H14O B046003 4-Methyl-2-pentanol CAS No. 108-11-2

4-Methyl-2-pentanol

Cat. No. B046003
CAS RN: 108-11-2
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-UHFFFAOYSA-N
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Patent
US08709144B2

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].Cl>CC(C)CC(O)C.C(OCC(O)C)C>[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)OC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC(C)O)C.C(C)OCC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uniform solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for some time

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(C)OCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08709144B2

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].Cl>CC(C)CC(O)C.C(OCC(O)C)C>[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)OC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC(C)O)C.C(C)OCC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uniform solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for some time

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(C)OCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08709144B2

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].Cl>CC(C)CC(O)C.C(OCC(O)C)C>[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)OC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC(C)O)C.C(C)OCC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uniform solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for some time

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(C)OCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.